(4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of both chloro and fluoro substituents on a phenyl ring, which can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: The starting material, 4-chloronitrobenzene, undergoes nitration followed by reduction to yield 4-chloroaniline.
Fluorination: The 4-chloroaniline is then subjected to electrophilic fluorination to introduce the fluoro group.
Formation of Methanamine: The final step involves the formation of the methanamine group through reductive amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to bind to specific proteins or enzymes, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases, including neurological disorders and cancers.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance applications.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)-[3-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride
- (4-Chlorophenyl)-[4-fluoro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride
Uniqueness
Compared to similar compounds, (4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride is unique due to the specific positioning of its substituents, which can significantly influence its chemical and biological properties. This unique structure can result in different reactivity patterns and biological activities, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable tool for scientific research and industrial applications. Further studies are needed to fully explore its potential and develop new applications.
Properties
IUPAC Name |
(4-chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF4N.ClH/c15-10-4-1-8(2-5-10)13(20)11-7-9(14(17,18)19)3-6-12(11)16;/h1-7,13H,20H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNVRHWJLAUPPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C(C=CC(=C2)C(F)(F)F)F)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.